molecular formula C16H26BN3O2 B6338144 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096330-62-8

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338144
CAS No.: 2096330-62-8
M. Wt: 303.2 g/mol
InChI Key: UOPOKEGXQWFKDO-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted at position 3 with a pinacol-protected boronate ester and at position 4 with a 4-methylpiperazine group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-12-18-7-6-14(13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOKEGXQWFKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of molecular sieves and continuous extraction techniques helps in achieving efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Positional Isomers and Piperazine Derivatives

  • 2-(4-Boc-piperazinyl)pyridine-3-boronic acid pinacol ester (H50058) : This analog replaces the methylpiperazine group with a tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the methylpiperazine in the target compound, which remains reactive under coupling conditions .
  • 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester (CAS 936353-84-3): Here, the methylpiperazine is at position 6 instead of 3.

Substituent Variations on the Pyridine Ring

  • 4-Isopropylpyridine-3-boronic acid pinacol ester (CAS 2096342-29-7) : Substituting methylpiperazine with an isopropyl group reduces polarity, lowering solubility in aqueous media. The isopropyl group’s steric bulk may also hinder coupling reactions compared to the more flexible methylpiperazine .

Boronic Ester Modifications

  • 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester (FM-5002): Replacing the pyridine ring with a fluorinated phenyl ring introduces halogen-based electronic effects. Fluorine enhances metabolic stability but may reduce reactivity in cross-couplings compared to non-fluorinated analogs .
  • 4-(3-Pyridinyl)phenylboronic acid pinacol ester (CAS 929203-04-3) : A phenyl spacer between the pyridine and boronic ester elongates the conjugation system, which could influence electronic communication in drug-like molecules .

Physicochemical and Reactivity Comparisons

Key Physical Properties

Compound Density (g/cm³) Predicted pKa Boiling Point (°C)
4-Isopropylpyridine-3-boronic ester 0.99 5.93 351.3
4-(3-Pyridinyl)phenylboronic ester 1.09 4.76 410.7
Target compound* ~1.05 (est.) ~6.5 (est.) ~360 (est.)

*Estimates based on substituent effects: Methylpiperazine’s basicity likely raises pKa compared to isopropyl or trifluoromethyl groups.

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (e.g., methylpiperazine) : Enhance boronic ester reactivity by increasing electron density, favoring oxidative addition in palladium-catalyzed reactions .
  • Electron-Withdrawing Groups (e.g., CF₃) : Reduce reactivity but improve stability, as seen in 4-(trifluoromethyl)pyridine-3-boronic ester .
  • Steric Effects : Bulky groups like isopropyl (CAS 2096342-29-7) may slow coupling kinetics compared to linear methylpiperazine .

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